molecular formula C23H25N3OS B12612662 [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone CAS No. 918480-47-4

[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone

Cat. No.: B12612662
CAS No.: 918480-47-4
M. Wt: 391.5 g/mol
InChI Key: WJOTYIXWSMXAHI-UHFFFAOYSA-N
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Description

[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a phenylpropyl group and a thiophene ring substituted with a pyridinyl group, connected through a methanone linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable alkylating agent under basic conditions.

    Substitution with Phenylpropyl Group: The piperazine intermediate is then reacted with 3-phenylpropyl bromide in the presence of a base to introduce the phenylpropyl group.

    Formation of the Thiophene Intermediate: The thiophene ring is synthesized separately by reacting 2-bromopyridine with thiophene-2-carboxylic acid under palladium-catalyzed cross-coupling conditions.

    Coupling of Intermediates: Finally, the piperazine and thiophene intermediates are coupled through a methanone linkage using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thiophene rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme activity, and cellular signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)furan-2-yl]methanone: Similar structure but with a furan ring instead of a thiophene ring.

    [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)benzene-2-yl]methanone: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of [4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone lies in its combination of a piperazine ring with a phenylpropyl group and a thiophene ring with a pyridinyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918480-47-4

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

[4-(3-phenylpropyl)piperazin-1-yl]-(5-pyridin-2-ylthiophen-2-yl)methanone

InChI

InChI=1S/C23H25N3OS/c27-23(22-12-11-21(28-22)20-10-4-5-13-24-20)26-17-15-25(16-18-26)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13H,6,9,14-18H2

InChI Key

WJOTYIXWSMXAHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(S3)C4=CC=CC=N4

Origin of Product

United States

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